Homobaldrinal

cytotoxicity valepotriate cancer cell lines

Homobaldrinal is the definitive reference standard for investigating direct-acting mutagenicity of valerian degradation products. Unlike parent valepotriates requiring S9 metabolic activation, homobaldrinal exhibits direct genotoxicity in Ames tests, making it an essential positive control for genotoxicity assessment of herbal preparations. Its 10- to 30-fold lower cytotoxicity versus valtrate/isovaltrate enables precise structure-activity relationship studies, while its HPLC-DAD validated purity supports QC method validation and stability monitoring. Sourced for research use only; not for human consumption.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 67910-07-0
Cat. No. B1195387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomobaldrinal
CAS67910-07-0
Synonymshomobaldrinal
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OCC1=COC=C2C1=CC=C2C=O
InChIInChI=1S/C15H16O4/c1-10(2)5-15(17)19-8-12-7-18-9-14-11(6-16)3-4-13(12)14/h3-4,6-7,9-10H,5,8H2,1-2H3
InChIKeyLTVSLKWNAZKBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homobaldrinal (CAS 67910-07-0): Chemical Identity, Genotoxicity Profile, and Scientific Procurement Considerations


Homobaldrinal (CAS 67910-07-0) is a 'four-olefinic' type valepotriate decomposition product (C15H16O4; MW 260.29) formed during isolation, storage, or metabolism of valtrate/isovaltrate from Valeriana species [1]. It is a fatty acid ester classified as an iridoid degradation product, exhibiting direct genotoxic activity in bacterial mutation assays independent of metabolic activation [2]. Unlike its parent valepotriates, homobaldrinal demonstrates a distinct toxicological and pharmacological profile that necessitates careful consideration in research procurement and experimental design [3].

Why Homobaldrinal Cannot Be Generically Substituted for Valtrate, Baldrinal, or Valerenic Acid in Research Protocols


Homobaldrinal's biological behavior is fundamentally distinct from its closest analogs across three critical dimensions: cytotoxicity (10- to 30-fold less toxic than parent valepotriates in human cancer cell lines) [1], genotoxicity mechanism (direct mutagen versus indirect, S9-dependent activation required for valepotriates) [2], and pharmacological role (active sedative metabolite versus inactive prodrug hypothesis) [3]. These differences preclude simple substitution; experimental outcomes in cytotoxicity screening, mutagenicity assessment, or in vivo sedative models will differ qualitatively and quantitatively depending on which valerian constituent is employed.

Homobaldrinal Quantitative Differentiation: Cytotoxicity, Genotoxicity, Sedative Activity, and Analytical Comparators


Cytotoxicity Reduction: Homobaldrinal Exhibits 10- to 30-Fold Lower Toxicity Than Parent Valepotriates in Human Cancer Cell Lines

Homobaldrinal, as a decomposition product of valtrate/isovaltrate, demonstrates markedly reduced cytotoxicity compared to its parent diene-type valepotriates. In the MTT assay against GLC4 human small-cell lung cancer and COLO 320 colorectal cancer cell lines, homobaldrinal (and baldrinal) were 10- to 30-fold less toxic than valtrate/isovaltrate [1].

cytotoxicity valepotriate cancer cell lines

Genotoxicity Mechanism: Homobaldrinal Acts as a Direct Mutagen, Bypassing S9-Dependent Activation Required by Valepotriates

In the Salmonella/microsome test (Ames) and SOS-chromotest, homobaldrinal and baldrinal demonstrated direct mutagenic effects both with and without S9 metabolic activation, whereas valtrate/isovaltrate and dihydrovaltrate required S9 mix to exhibit mutagenic activity [1]. This indicates homobaldrinal is an inherently genotoxic entity, not a promutagen requiring hepatic bioactivation.

genotoxicity mutagenicity Salmonella/microsome test

Sedative Activity: Homobaldrinal Is the Active Metabolite, Not the Prodrug, in the Valepotriate Sedation Pathway

The valepotriates (valtrate, isovaltrate) act as prodrugs that are transformed in vivo into homobaldrinal, which directly reduces spontaneous motility in mice, confirming its role as the pharmacologically active sedative species [1]. Comparative studies indicate that homobaldrinal itself exerts high sedative activity, leading to the conclusion that the genuine valepotriates are not the active forms .

sedative prodrug spontaneous motility

Analytical Differentiation: Homobaldrinal Can Be Simultaneously Separated and Identified from Valepotriates and Other Valerian Constituents via HPLC-DAD

A validated HPLC-DAD method enables simultaneous separation and identification of homobaldrinal alongside key valerian constituents including valtrate, isovaltrate, acevaltrate, didrovaltrate, and baldrinal, as well as valerenic acid derivatives [1]. This method allows for direct quantification of homobaldrinal content in plant material and finished phytomedicines, distinguishing it from co-occurring valepotriates and degradation products.

HPLC analytical chemistry quality control

Homobaldrinal Procurement-Driven Research and Industrial Application Scenarios


Genotoxicity and Mutagenicity Screening Studies

Homobaldrinal is the preferred standard for investigating direct-acting mutagenicity of valerian degradation products. Its established profile in the Ames test (positive with and without S9) [1] makes it suitable for use as a positive control or reference compound in genotoxicity assessment of valerian-based herbal preparations, as well as for mechanistic studies comparing direct versus indirect mutagens.

Valerian Sedative Mechanism of Action Studies

For in vivo or in vitro investigations of valerian's CNS sedative effects, homobaldrinal offers a direct alternative to valepotriate prodrugs. Studies employing homobaldrinal can bypass the variable metabolic conversion step, enabling more precise dose-response relationships and mechanistic elucidation [2].

Quality Control and Stability-Indicating Analytical Method Development

Homobaldrinal serves as a critical reference standard for HPLC-DAD method validation in the quality control of valerian raw materials and finished products. Its inclusion in analytical protocols allows for simultaneous monitoring of valepotriate degradation and formation of genotoxic baldrinals during storage [3], supporting stability studies and regulatory compliance.

Comparative Cytotoxicity Profiling of Iridoid Derivatives

In cancer research, homobaldrinal provides a low-cytotoxicity baseline comparator for evaluating structure-activity relationships among valepotriates and their derivatives. Its 10- to 30-fold lower cytotoxicity relative to valtrate/isovaltrate [4] enables identification of structural features responsible for enhanced anticancer activity, guiding medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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